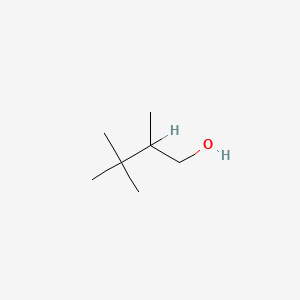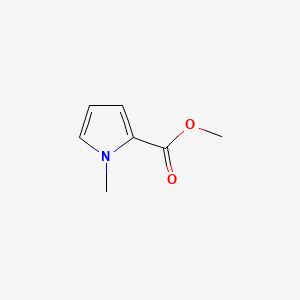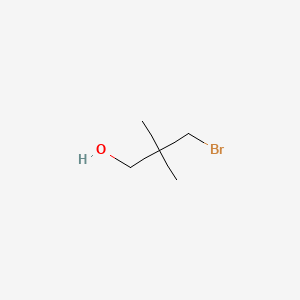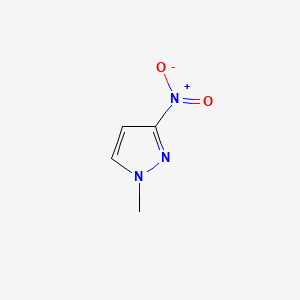
3,3-Dibromoazepan-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related azepane derivatives often involves multicomponent reactions, isocyanide-based reactions, or cyclocondensation processes. For instance, Wang, Ren, and Ding (2015) demonstrated the one-pot synthesis of multisubstituted 2,3-dihydro-1H-2-benzazepin-1-ones via an isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction, indicating a versatile approach to azepane derivatives (Wang, Ren, & Ding, 2015). Similarly, Braun and Müller (2004) explored the one-pot syntheses of dihydrobenzo[b][1,4]thiazepines and -diazepines, showcasing the adaptability of these methodologies for constructing complex azepane-based structures (Braun & Müller, 2004).
Molecular Structure Analysis
The molecular structure of azepane derivatives can be complex, often involving multiple substitutions that impact their chemical and physical properties. X-ray crystallography and NMR spectroscopy are common tools used to elucidate these structures, as demonstrated in studies by Braun and Müller (2004), who established the structures of synthesized compounds through X-ray analysis (Braun & Müller, 2004).
Chemical Reactions and Properties
Azepane derivatives participate in a variety of chemical reactions, including cyclocondensation, Michael addition, and intramolecular cyclization. These reactions are crucial for introducing functional groups that define the chemical properties of the resulting compounds. For example, the study by Shaabani et al. (2009) highlights a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing the diversity of reactions azepane derivatives can undergo (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of azepane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for understanding the behavior of these compounds in different environments and for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the ability to form complexes with metals or other organic compounds, are determined by the functional groups present in the azepane derivatives. Studies like those by Shaabani et al. (2009) not only explore synthetic routes but also hint at the broad spectrum of biological activities these compounds may exhibit, suggesting their potential in pharmaceutical applications (Shaabani et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Characterization
Research has delved into the pharmacological characterization of various benzodiazepines, including designer variants. For instance, Moosmann et al. (2014) characterized designer benzodiazepines using techniques like NMR, GC-MS, and LC-MS/MS, providing insight into their pharmacokinetics and metabolism (Moosmann, Bisel, & Auwärter, 2014). Similarly, Braestrup and Squires (1978) studied receptors in the rat brain that specifically bind to benzodiazepines, aiding in understanding their neurological effects (Braestrup & Squires, 1978).
2. Neuropharmacological Studies
Ikemoto et al. (1997) explored the role of dopamine receptors in the nucleus accumbens in mediating reward, relevant to the study of benzodiazepines' effects on dopamine pathways (Ikemoto, Glazier, Murphy, & Mcbride, 1997). Billard et al. (1988) investigated the selective affinity of benzodiazepines for specific binding sites, adding to the knowledge of their selective action in the brain (Billard et al., 1988).
3. Benzodiazepine Research in Human Brain Studies
Corda et al. (1988) conducted a study on the preferential affinity of certain benzodiazepines for type I benzodiazepine recognition sites in the human brain, which has implications for understanding their effects on human neurophysiology (Corda et al., 1988).
4. Exploration of Novel Benzodiazepines
Research has also been conducted on the synthesis and pharmacological properties of novel benzodiazepine derivatives. For instance, Andronati et al. (2002) synthesized new derivatives and studied their psychopharmacological properties (Andronati, Kostenko, Karaseva, & Andronati, 2002).
5. Serotonergic Component Studies
McQuade et al. (1988) investigated the serotonergic component of benzazepines, providing insight into the complex interactions between dopamine and serotonin systems in the brain (McQuade, Ford, Duffy, Chipkin, Iorio, & Barnett, 1988).
Safety And Hazards
The safety information for 3,3-Dibromoazepan-2-one includes the following hazard statements: H302-H315-H319 . This indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements include P261-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .
Eigenschaften
IUPAC Name |
3,3-dibromoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIRIIANVAJNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300584 | |
| Record name | 3,3-dibromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromoazepan-2-one | |
CAS RN |
56987-35-0 | |
| Record name | 56987-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dibromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)




![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)





![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)

